Fumonisin B4

描述

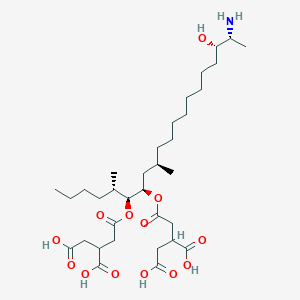

Fumonisin B4 is a mycotoxin produced primarily by the fungi Fusarium proliferatum and Fusarium verticillioides (formerly Fusarium moniliforme). It is a member of the fumonisin family, which are known to contaminate maize and other crops. This compound is structurally similar to fumonisin B2 and fumonisin B3 but lacks a hydroxy group located gamma- to the amino substituent and two hydroxy groups compared to fumonisin B1 .

准备方法

合成路线和反应条件: 伏马菌素B4的制备涉及在玉米培养基上培养镰刀菌。使用乙腈和水混合物(50:50,v/v)提取目标伏马菌素,然后使用MAX小柱进行纯化。 在Unitary C18柱和SB-CN柱上进行色谱制备程序,以消除其他干扰物并获得高纯度化合物 .

工业生产方法: 在工业环境中,伏马菌素B4的生产遵循类似的提取和纯化方法。 真菌在规模化培养,并使用先进的色谱技术提取和纯化伏马菌素,以确保高纯度和高产量 .

化学反应分析

反应类型: 伏马菌素B4会发生各种化学反应,包括水解和氧化。

常用试剂和条件:

水解: 碱性水解通常用于将伏马菌素B4转化为其水解形式。这涉及使用强碱,例如氢氧化钠。

氧化: 过氧化氢等氧化剂可用于氧化伏马菌素B4。

主要形成的产物:

水解的伏马菌素B4: 通过碱性水解形成。

氧化衍生物: 通过氧化反应形成.

科学研究应用

Toxicological Implications

FB4 is part of the fumonisin family, which is linked to various health issues in humans and animals. Research has shown that FB4 can disrupt sphingolipid metabolism, leading to potential carcinogenic effects. Notably, fumonisins have been associated with esophageal cancer and neural tube defects when consumed in contaminated maize products .

Occurrence in Food Products

FB4 is commonly found in maize and maize-derived products. A study analyzing South African maize samples reported that FB4 was detected in approximately 24.87% of samples, with mean concentrations of 48.95 ppb . The presence of FB4 alongside other fumonisins raises concerns regarding cumulative exposure risks.

Detection and Regulation

- Food Safety Standards : Regulatory bodies have set maximum allowable limits for fumonisins in food products to mitigate health risks. For instance, the maximum level set for unprocessed maize is 4,000 ppb .

- Detection Techniques : Advanced analytical methods such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed for the detection and quantification of FB4 in food matrices .

Risk Analysis

A comprehensive risk analysis conducted on fumonisins highlighted the need for continuous monitoring and regulation due to their widespread occurrence and potential health impacts. The analysis indicated that regions with high maize consumption are particularly at risk for fumonisin exposure .

Epidemiological Studies

Epidemiological studies have linked high consumption of fumonisin-contaminated maize with increased rates of esophageal cancer in specific populations, notably in South Africa and parts of Asia . These findings underscore the importance of understanding the geographical distribution of FB4 contamination.

Agricultural Practices

- Crop Management : Understanding the conditions that promote Fusarium growth can help mitigate the risk of fumonisin contamination in crops. Strategies include crop rotation and the use of resistant maize varieties.

- Biocontrol Agents : Research into biocontrol agents that can inhibit Fusarium growth offers a promising avenue for reducing fumonisin levels in agricultural products.

Food Processing

Food processing techniques such as proper drying and storage can significantly reduce the levels of mycotoxins like FB4 in maize products. Additionally, fortifying foods with mycotoxin binders may help mitigate their toxic effects during consumption.

Data Summary Table

| Fumonisin Type | Detection Rate (%) | Mean Concentration (ppb) | Maximum Concentration (ppb) |

|---|---|---|---|

| Fumonisin B1 | 49 | 237.31 | 7,373.33 |

| Fumonisin B2 | 36.3 | 122.40 | 3,367.11 |

| Fumonisin B3 | 21.68 | 56.78 | 619.20 |

| Fumonisin B4 | 24.87 | 48.95 | 800.62 |

作用机制

伏马菌素B4通过抑制鞘氨醇酰基转移酶发挥作用,鞘氨醇酰基转移酶是一种参与鞘脂代谢的酶。这种抑制会破坏鞘脂的正常平衡,导致各种毒性作用。 鞘脂代谢的破坏是伏马菌素相关疾病发病机制的关键因素 .

类似化合物:

伏马菌素B1: 与伏马菌素B4相比,含有额外的羟基。

伏马菌素B2: 与伏马菌素B1相比缺少一个羟基,但其他方面与伏马菌素B4相似。

伏马菌素B3: 与伏马菌素B2相似,但羟基排列不同。

独特性: 伏马菌素B4在特定的结构差异方面是独特的,尤其是某些羟基的缺失,这可能会影响其生物活性毒性。 其在自然界中的浓度低于其他伏马菌素,这也使其研究较少,突出了进一步研究的必要性 .

相似化合物的比较

Fumonisin B1: Contains additional hydroxy groups compared to fumonisin B4.

Fumonisin B2: Lacks one hydroxy group compared to fumonisin B1 but is otherwise similar to this compound.

Fumonisin B3: Similar to fumonisin B2 but with a different arrangement of hydroxy groups.

Uniqueness: this compound is unique in its specific structural differences, particularly the absence of certain hydroxy groups, which may influence its biological activity and toxicity. Its lower concentration in nature compared to other fumonisins also makes it less studied, highlighting the need for further research .

生物活性

Fumonisin B4 (FB4) is a member of the fumonisin family of mycotoxins produced primarily by the fungus Fusarium moniliforme (now known as Fusarium verticillioides) and is often found in contaminated maize. While FB1 is the most studied and toxic member, FB4 has garnered attention due to its potential biological activities and implications for health.

Chemical Structure and Properties

Fumonisins are structurally similar to sphingolipid precursors, leading to significant biological interactions. FB4, like its analogs, inhibits ceramide synthase, disrupting sphingolipid metabolism. This inhibition can lead to various cellular dysfunctions, including altered apoptosis and cell proliferation.

Mechanism of Toxicity

FB4 exhibits toxicity through several mechanisms:

- Inhibition of Sphingolipid Biosynthesis : FB4 competes with sphinganine for ceramide synthase, leading to an accumulation of sphinganine and a decrease in sphingosine levels. This alteration can disrupt cellular signaling pathways and promote cell stress responses .

- Cytotoxic Effects : Studies have shown that FB4 induces cytotoxicity in various cell lines, affecting cell viability and proliferation .

In Vivo Studies

Research indicates that FB4 possesses lower toxicity compared to FB1 but still presents significant health risks:

- Zebrafish Embryo Model : In a study assessing the toxic effects of various fumonisins on zebrafish embryos, FB4 was found to be less toxic than FB1 but still caused developmental abnormalities at certain concentrations .

- Animal Studies : Long-term feeding studies in rats have demonstrated that exposure to fumonisins, including FB4, can lead to liver lesions and increased cancer risk. Specifically, FB4 has been implicated in promoting neoplastic changes in liver tissues .

Occurrence and Exposure

FB4 is less prevalent than its counterparts but is still detected in food products:

- Prevalence in Maize : A multi-year analysis of maize samples revealed that FB4 was present in approximately 24.87% of samples, with mean concentrations around 48.95 ppb . This highlights the ongoing risk of fumonisin contamination in food supplies.

- Health Implications : Chronic exposure to fumonisins has been linked to serious health outcomes, including esophageal cancer and neural tube defects. Although direct links to FB4 are less established than for FB1, its presence in contaminated food raises concerns about cumulative exposure effects .

Comparative Toxicity of Fumonisins

| Fumonisin Type | Mean Concentration (ppb) | Maximum Concentration (ppb) | Toxicity Level |

|---|---|---|---|

| Fumonisin B1 | 237.31 | 7,373.33 | High |

| Fumonisin B2 | 122.4 | 3,367.11 | Moderate |

| Fumonisin B3 | 56.78 | 619.20 | Low |

| This compound | 48.95 | 800.62 | Low |

Case Studies

- Human Health Studies : Epidemiological studies have linked high fumonisin exposure with increased rates of esophageal cancer in regions where maize is a staple food source. The role of FB4 in these studies remains less defined but is part of the broader concern regarding fumonisins .

- Animal Health Observations : In swine studies, animals exposed to diets containing fumonisins exhibited pulmonary and hepatic changes indicative of mycotoxin-related pathology .

属性

IUPAC Name |

(2R)-2-[2-[(5R,6R,7S,9S,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-18-hydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H59NO13/c1-5-6-14-22(3)32(48-31(42)20-25(34(45)46)18-29(39)40)27(47-30(41)19-24(33(43)44)17-28(37)38)16-21(2)13-11-9-7-8-10-12-15-26(36)23(4)35/h21-27,32,36H,5-20,35H2,1-4H3,(H,37,38)(H,39,40)(H,43,44)(H,45,46)/t21-,22+,23-,24+,25+,26-,27-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYKRDVIBOEORL-JLCKPESSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C(CC(C)CCCCCCCCC(C(C)N)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCCCCC[C@@H]([C@H](C)N)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H59NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

689.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136379-60-7 | |

| Record name | Fumonisin B4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136379-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。